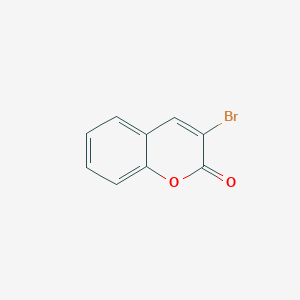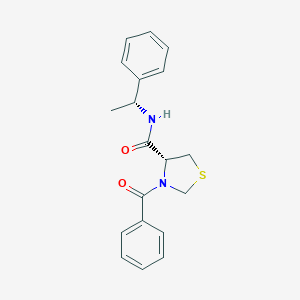![molecular formula C17H22N6O2 B148530 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide CAS No. 125880-79-7](/img/structure/B148530.png)
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various scientific research applications. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to enhance endurance performance, improve lipid metabolism, and reduce inflammation.
Wirkmechanismus
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to the upregulation of genes involved in fatty acid metabolism, mitochondrial biogenesis, and antioxidant defense. It also leads to the downregulation of genes involved in inflammation and lipid synthesis.
Biochemische Und Physiologische Effekte
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and antioxidant defense. It also reduces the expression of genes involved in inflammation and lipid synthesis. These effects lead to improved endurance performance, lipid metabolism, and reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide for lab experiments is its ability to enhance endurance performance and improve lipid metabolism. This makes it a useful tool for studying the molecular mechanisms underlying these processes. However, one of the limitations of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide. One area of interest is its potential for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide and to identify potential side effects and safety concerns.
Synthesemethoden
The synthesis of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide involves several complex steps, including the coupling of 4-(2-(4-(trifluoromethyl)phenylamino)pyrimidin-5-yl)benzoic acid with 3-(2-amino-4-carbamimidoylphenoxy)propylamine, followed by the addition of 3-aminobenzamidine. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been extensively studied for its potential benefits in various scientific research applications. It has been shown to enhance endurance performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. It has also been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol levels. Additionally, 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
125880-79-7 |
|---|---|
Produktname |
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide |
Molekularformel |
C17H22N6O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7,18-19H2,(H3,20,21)(H3,22,23) |
InChI-Schlüssel |
NYLBUISIAAYGKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N |
Andere CAS-Nummern |
125880-79-7 |
Synonyme |
3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




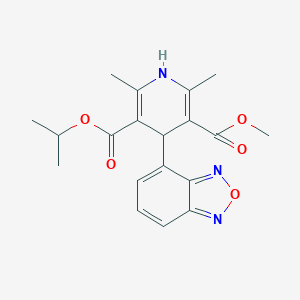
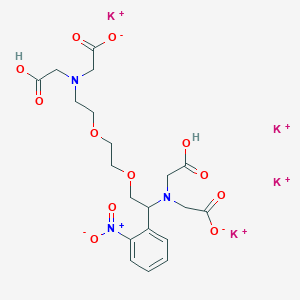
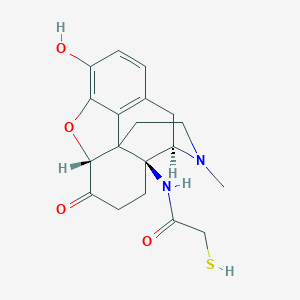
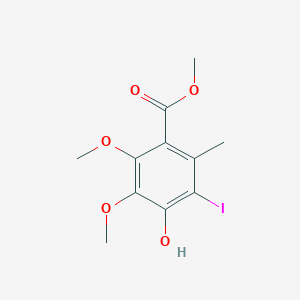
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
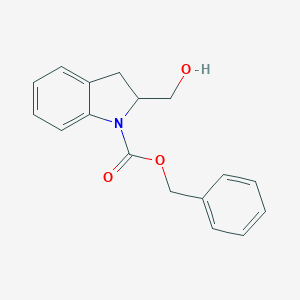
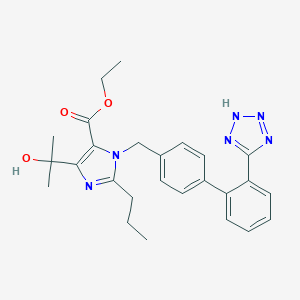
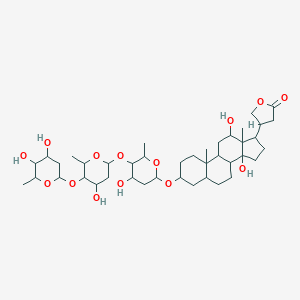
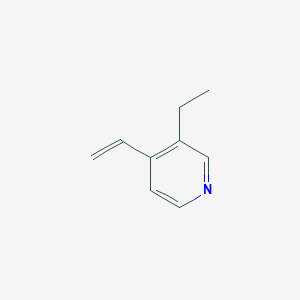
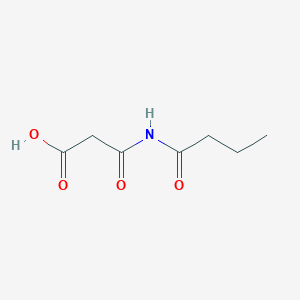
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
